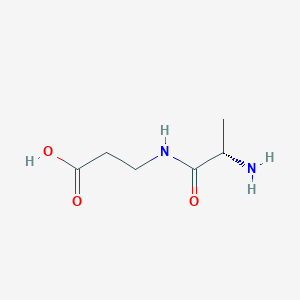H-Ala-Beta-Ala-OH
CAS No.:
Cat. No.: VC3969995
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N2O3 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
| Standard InChI Key | LHMWTJPMNYKPGC-BYPYZUCNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCCC(=O)O)N |
| SMILES | CC(C(=O)NCCC(=O)O)N |
| Canonical SMILES | CC(C(=O)NCCC(=O)O)N |
Introduction
Chemical Identity and Structural Features
H-Ala-β-Ala-OH (C₆H₁₂N₂O₃) is a dipeptide featuring an α-amino acid (L-alanine) coupled to β-alanine, a non-proteinogenic β-amino acid with the amino group attached to the β-carbon. The molecular weight of the compound is approximately 160.17 g/mol, analogous to the structurally similar H-β-Ala-D-Ala-OH . Key structural distinctions arise from the β-alanine residue’s three-carbon backbone, which confers conformational flexibility compared to α-peptides .
The pKa of the carboxylic acid group in β-alanine derivatives is typically ~3.39, while the amino group exhibits a pKa of ~8.5 . These values influence the compound’s solubility and reactivity in aqueous buffers, particularly in peptide synthesis workflows.
Synthesis Methodologies
Carbodiimide-Mediated Coupling
A generalized approach for synthesizing β-alanine-containing dipeptides involves carbodiimide reagents. For instance, the patent CN112110868A details a method for preparing Fmoc-β-Ala-AA-OH (where AA is an amino acid), which can be adapted for H-Ala-β-Ala-OH:
-
Activation of β-Alanine:
Fmoc-β-Ala-OH is treated with thionyl chloride (SOCl₂) and HBTA (hydroxybenzotriazole) to form the active ester Fmoc-β-Ala-Bt . -
Coupling with L-Alanine:
The activated β-alanine is reacted with L-alanine in a buffered system (pH 8–9) to facilitate nucleophilic acyl substitution. The buffer, often Na₂CO₃ or NaHCO₃, maintains deprotonation of the amino group . -
Deprotection and Purification:
Post-coupling, the Fmoc group is removed under basic conditions, and the product is isolated via extraction and crystallization. Reported yields for analogous reactions reach 78.5% .
Physicochemical Properties
Data for H-Ala-β-Ala-OH remain sparse, but properties can be inferred from related compounds:
The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMF, acetonitrile) and poor in non-polar solvents.
Applications and Research Significance
Peptide Therapeutics
β-peptides exhibit enhanced metabolic stability compared to α-peptides due to resistance to proteolytic cleavage. H-Ala-β-Ala-OH could serve as a building block for:
-
Antimicrobial Peptides: β-peptides disrupt bacterial membranes via hydrophobic interactions .
-
Drug Delivery Systems: The β-alanine moiety’s flexibility may improve carrier peptide conformational adaptability .
Biochemical Probes
Incorporating H-Ala-β-Ala-OH into peptide sequences could enable studies on:
-
Enzyme Specificity: Testing proteases’ ability to hydrolyze β-peptide bonds.
-
Membrane Permeability: Assessing the impact of β-amino acids on cellular uptake .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Coupling β-amino acids requires optimized conditions to avoid epimerization .
-
Characterization Gaps: Detailed NMR and crystallographic data for H-Ala-β-Ala-OH are lacking.
Future research should prioritize:
-
Developing scalable synthesis protocols.
-
Evaluating the compound’s pharmacokinetic and toxicological profiles.
-
Exploring its utility in hybrid α/β-peptide drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume